Hydroxydimethylbenzenesulfonic acid

Description

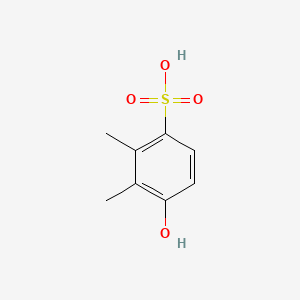

Structure

2D Structure

3D Structure

Properties

CAS No. |

40892-38-4 |

|---|---|

Molecular Formula |

C8H10O4S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

4-hydroxy-2,3-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H10O4S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4,9H,1-2H3,(H,10,11,12) |

InChI Key |

ZXPLMIDGCZOIIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydroxydimethylbenzenesulfonic Acid and Its Derivatives

Green Chemistry Principles in the Synthesis of Hydroxydimethylbenzenesulfonic Acid

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to final products and waste streams.

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.com

The traditional synthesis of 2,4-dimethylbenzenesulfonic acid involves the electrophilic aromatic substitution of m-xylene (B151644) with concentrated sulfuric acid. The balanced chemical equation for this reaction is:

C₈H₁₀ + H₂SO₄ → C₈H₁₀O₃S + H₂O doubtnut.com

To calculate the theoretical atom economy of this reaction, the molecular weights of the reactants and the desired product are considered. primescholars.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| m-Xylene | C₈H₁₀ | 106.16 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| 2,4-Dimethylbenzenesulfonic Acid | C₈H₁₀O₃S | 186.23 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (186.23 / (106.16 + 98.08)) x 100 ≈ 91.1%

Safer Solvent and Auxiliary Selection in Synthetic Protocols

The choice of solvents plays a critical role in the environmental footprint of a chemical process. Traditional sulfonation reactions often utilize chlorinated solvents, which are now recognized as hazardous due to their toxicity and environmental persistence. nih.gov Green chemistry encourages the use of safer alternatives that are less toxic, biodegradable, and derived from renewable resources.

In the context of this compound synthesis, which starts from xylene, the selection of a suitable reaction solvent is paramount. While xylene itself can act as a solvent, additional solvents may be used to control reaction rates and facilitate product separation. Safer alternatives to conventional solvents are being actively investigated.

| Solvent | Type | Key Properties |

| Conventional Solvents | ||

| Dichloromethane | Chlorinated | High volatility, potential carcinogen. nih.gov |

| 1,2-Dichloroethane | Chlorinated | Toxic, persistent in the environment. |

| Greener Alternatives | ||

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Produced from renewable resources, lower toxicity, and easier to recycle than THF. chempoint.commdpi.com |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low peroxide formation, and hydrophobic nature allows for easier separation from water. google.comresearchgate.net |

| Acetonitrile | Nitrile | Can act as both a solvent and a catalyst in some sulfonation reactions, though it has its own toxicity concerns. |

The use of greener solvents like 2-MeTHF and CPME offers significant advantages in terms of reduced environmental impact and improved worker safety. chempoint.commdpi.comgoogle.comresearchgate.net Research is ongoing to optimize their use in the sulfonation of xylenes (B1142099) to ensure high yields and product purity.

Catalytic Approaches to Enhance Synthetic Efficiency and Reduce Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with reduced energy consumption and waste generation. In the synthesis of this compound, catalytic methods are being explored to replace traditional stoichiometric reagents.

Heterogeneous Catalysts:

Solid acid catalysts offer a promising alternative to liquid acids like sulfuric acid. These catalysts are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. mdpi.com

| Catalyst | Type | Key Features & Performance |

| Silica-supported Sulfuric Acid | Solid Acid | Provides a high surface area for the reaction, can be recovered and reused for several cycles. |

| Zeolites | Solid Acid | Shape-selective properties can lead to higher regioselectivity in the sulfonation of xylenes. |

| Sulfonated Carbon Catalysts | Solid Acid | High density of sulfonic acid groups provides strong catalytic activity. |

| Sulfonic acid grafted on SBA-15 (SO3H-SBA-15) | Solid Acid | Can significantly enhance oil yield and quality in related processes, suggesting potential for sulfonation reactions. nih.govnih.gov |

The reusability of these catalysts is a key advantage, contributing to a more sustainable and economical process. mdpi.com

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them safer to handle than volatile organic solvents. Acidic ionic liquids have shown potential in catalyzing sulfonation reactions. acs.org

| Ionic Liquid Type | Role | Advantages & Research Findings |

| Brønsted Acidic Ionic Liquids | Catalyst & Solvent | Can effectively catalyze the sulfonation of aromatic compounds with high efficiency. acs.org |

| Chloroaluminate Ionic Liquids | Catalyst | Highly acidic, but sensitive to moisture. |

| Supported Ionic Liquids | Catalyst | Immobilizing the ionic liquid on a solid support combines the advantages of ILs with the ease of separation of heterogeneous catalysts. |

The development of task-specific ionic liquids designed for sulfonation reactions is an active area of research, with the goal of creating highly efficient and recyclable catalytic systems.

Fundamental Reactivity and Mechanistic Investigations of Hydroxydimethylbenzenesulfonic Acid

Role as a Reagent in Organic Transformations

Hydroxydimethylbenzenesulfonic acid's reactivity extends beyond its simple acidic nature. It can act as a proton source to catalyze reactions and its functional groups can exhibit both nucleophilic and electrophilic character.

In many organic reactions, the addition of a strong acid is necessary to initiate or accelerate the transformation. This compound can serve as an effective proton source in such acid-catalyzed reactions. The sulfonic acid group readily donates its proton to a substrate, thereby increasing the substrate's electrophilicity and making it more susceptible to nucleophilic attack. This is a common mechanism in reactions such as esterifications, hydrolyses, and certain rearrangements. For example, in the hydrolysis of xylenesulfonic acids, the reaction is reversible and the rate constants are influenced by the acidity function (H₀) of the medium. researchgate.net

While the primary role of this compound is often as an acid, its constituent functional groups—the hydroxyl and the sulfonate groups—can also participate in reactions as nucleophiles or electrophiles. masterorganicchemistry.com

A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.com The oxygen atom of the hydroxyl group on the benzene (B151609) ring possesses lone pairs of electrons and can therefore act as a nucleophile.

An electrophile , on the other hand, is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com The sulfur atom in the sulfonic acid group is electron-deficient due to the presence of three electronegative oxygen atoms, making it a potential electrophilic center.

The reactivity of these functional groups is influenced by the reaction conditions. For instance, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. Conversely, under strongly acidic conditions, the hydroxyl group could potentially be protonated, increasing its electrophilicity.

Table 2: Potential Nucleophilic and Electrophilic Sites of this compound

| Functional Group | Atom | Potential Reactivity | Conditions Favoring Reactivity |

| Hydroxyl (-OH) | Oxygen | Nucleophilic | Neutral or basic conditions |

| Sulfonic Acid (-SO₃H) | Sulfur | Electrophilic | General conditions due to electronegative oxygens |

This table outlines the potential reactive sites on the molecule.

Mechanistic Studies of Reactions Involving this compound

Understanding the detailed step-by-step process, or mechanism, of reactions involving this compound is crucial for optimizing reaction conditions and predicting products. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling.

For sulfonic acids in general, mechanistic investigations have shed light on their role in various transformations. For example, studies on the hydrolysis of related compounds like m- and p-xylenesulfonic acids have shown the reactions to be reversible, with rate constants that can be determined experimentally. researchgate.net The relationship between the logarithm of the rate constants and the Hammett acidity function (H₀) provides insight into the role of the acid in the reaction mechanism. researchgate.net

The electrophilic nature of the sulfur atom in sulfenic acids, a related sulfur-containing functional group, has been a subject of detailed study. nih.gov While sulfenic acids are distinct from sulfonic acids, these studies highlight the potential for the sulfur center to be a target for nucleophilic attack. nih.gov The reactivity of nucleophiles towards electrophilic sulfur is a key aspect of many biological and chemical processes. nih.govnih.gov

Investigation of Reaction Intermediates

The fundamental reactivity of this compound, in line with other electrophilic aromatic substitution (EAS) reactions, is generally understood to proceed through the formation of a key reaction intermediate known as an arenium ion or sigma (σ) complex . wikipedia.orgyoutube.comfiveable.me This transient species plays a crucial role in the mechanistic pathway of both the sulfonation (introduction of the -SO₃H group) and desulfonation (removal of the -SO₃H group) processes.

In the context of the sulfonation of a dimethylphenol, the precursor to this compound, the reaction is initiated by the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), on the electron-rich aromatic ring. masterorganicchemistry.comchemistrysteps.com The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, meaning they increase the electron density of the benzene ring and direct the incoming electrophile to the positions ortho and para to themselves. libretexts.org The formation of the sigma complex temporarily disrupts the aromaticity of the benzene ring, resulting in a carbocation that is stabilized by resonance. The positive charge is delocalized across the ring, including the carbon atom bonded to the incoming electrophilic group. wikipedia.orgyoutube.com

The stability of this arenium ion intermediate is a critical factor influencing the reaction rate. For this compound, the presence of two electron-donating methyl groups and a strongly activating hydroxyl group would be expected to significantly stabilize the positive charge of the sigma complex, thereby facilitating its formation. fiveable.melibretexts.org The resonance structures of the sigma complex for the sulfonation of a generic dimethylphenol are depicted below, illustrating the delocalization of the positive charge.

While the arenium ion is a widely accepted intermediate in electrophilic aromatic substitution reactions, some computational studies on related systems, such as the chlorination of anisole (B1667542) and the sulfonation of benzene with SO₃, have suggested that the reaction may, under certain conditions (e.g., in nonpolar solvents), proceed through a concerted mechanism without the formation of a stable σ-complex intermediate. pnas.orgnih.gov However, for the sulfonation of phenols in acidic media, the arenium ion model remains the predominant mechanistic explanation. rsc.org

It is important to note that direct experimental observation and characterization of the specific arenium ion of this compound are challenging due to its transient nature. Much of the understanding is derived from studies of related, more stable arenium ions that have been isolated and characterized using techniques like NMR spectroscopy at low temperatures. youtube.com

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. These aspects determine the rate at which reactions occur and the position of equilibrium.

Kinetic Aspects:

The kinetics of reactions involving this compound, such as sulfonation and desulfonation, are influenced by factors like temperature, acid concentration, and the nature of the substituents on the aromatic ring.

The sulfonation of phenols is a reversible reaction that is typically first-order with respect to the aromatic substrate. rsc.org Kinetic studies on the sulfonation of phenol (B47542) with concentrated sulfuric acid have provided valuable data on the rate constants and activation energies for both the forward and reverse reactions. researchgate.net For instance, one study determined the activation energy for the sulfonation of phenol to be in the range of 8.17 kJ/mol for the initial step. researchgate.net The presence of activating groups like the hydroxyl and methyl groups in this compound would be expected to increase the rate of sulfonation compared to unsubstituted benzene.

The desulfonation , or hydrolysis, of arylsulfonic acids is also a well-studied process that is essentially the reverse of sulfonation. wikipedia.orgdoubtnut.com This reaction is favored in dilute, hot aqueous acid. wikipedia.org The kinetics of desulfonation for benzenesulfonic acid and toluenesulfonic acids have been shown to be first-order with respect to the sulfonic acid. researchgate.net The activation energies for the desulfonation of toluenesulfonic acids are reported to be in the range of 27-30 kcal/mol (approximately 113-126 kJ/mol). researchgate.net It is anticipated that the activation energy for the desulfonation of this compound would be influenced by the electronic effects of the hydroxyl and methyl substituents.

The rate of hydrolysis of aminosulfonic acids of the benzene series has been shown to be significantly increased by gamma-radiation, which also leads to a reduction in the activation energy of the reaction. chemistrysteps.comiaea.org

Below is an interactive data table summarizing kinetic data for related compounds, which can provide an approximation for the reactivity of this compound.

| Reaction | Substrate | Rate Determining Step | Activation Energy (Ea) | Reference |

| Sulfonation | Phenol | Formation of sigma complex | 8.17 kJ/mol (forward) | researchgate.net |

| Desulfonation | Toluenesulfonic acids | Protonation of the ring | 27-30 kcal/mol | researchgate.net |

| Hydrolysis | Aminosulfonic acids | - | Lowered by gamma-radiation | chemistrysteps.comiaea.org |

Thermodynamic Aspects:

Thermodynamic studies of the sulfonation of alkylbenzenes have shown that the reactions are thermodynamically favorable, with negative Gibbs free energy changes. sapub.org For example, the sulfonation of various alkylbenzenes has Gibbs free energy values ranging from approximately -185 to -235 kJ/mol. sapub.org This indicates that the formation of the sulfonic acid product is a spontaneous process under the appropriate reaction conditions.

The position of the sulfonation/desulfonation equilibrium is highly dependent on the reaction conditions. Concentrated sulfuric acid or oleum (B3057394) favors the formation of the sulfonic acid, while dilute aqueous acid at elevated temperatures shifts the equilibrium towards desulfonation. wikipedia.org This reversibility is a key feature of the sulfonation reaction and is utilized in organic synthesis, for example, by using the sulfonic acid group as a temporary blocking group. chemistrysteps.com

The thermodynamic stability of the various isomers of this compound will also influence the product distribution in the sulfonation reaction. The substitution pattern is a result of a complex interplay between the kinetic and thermodynamic control of the reaction.

Catalytic Applications of Hydroxydimethylbenzenesulfonic Acid

Homogeneous Acid Catalysis by Hydroxydimethylbenzenesulfonic Acid

In its soluble form, this compound acts as a classic homogeneous acid catalyst, readily lending its proton to initiate a variety of chemical reactions in the liquid phase.

This compound is an effective catalyst for Fischer esterification, a process that involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule regenerates the catalyst and yields the ester. masterorganicchemistry.com The use of an acid catalyst is crucial, as the reaction is an equilibrium process, and the catalyst accelerates the attainment of equilibrium. masterorganicchemistry.com

Similarly, in transesterification processes, where an ester is converted into a different ester by reacting with another alcohol, this compound can serve as an efficient catalyst. This is particularly relevant in the production of biodiesel, where triglycerides (esters of fatty acids and glycerol) are transesterified with a short-chain alcohol like methanol. nih.gov While base catalysts are common, acid catalysts like sulfonic acids are essential when processing feedstocks with high free fatty acid (FFA) content, as they can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides, preventing soap formation that occurs with base catalysts. nih.govresearchgate.net

Table 1: Representative Acid-Catalyzed Esterification Reactions

| Catalyst Type | Carboxylic Acid Substrate | Alcohol | Typical Conditions | Reported Yield | Source |

|---|---|---|---|---|---|

| Sulfonic Acid (General) | Oleic Acid | Methanol | 150°C, Microwave, 40 min | Up to 87% | nih.govrsc.org |

| Sulfonic Acid (General) | Palm Fatty Acids | Methanol | Reflux | High Conversion | researchgate.net |

| Sulfonic Acid (General) | Adipic Acid | Ethanol | Reflux | Good Yield | masterorganicchemistry.com |

The strong acidity of this compound makes it an excellent catalyst for reactions initiated by protonation, such as the hydration of alkenes to produce alcohols. libretexts.org In this reaction, the alkene's electron-rich double bond attacks a proton from the catalyst, forming a carbocation intermediate. chemistrysteps.com This step is typically the rate-determining step of the reaction. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting protonated alcohol by a water molecule or the conjugate base of the catalyst, yielding the alcohol product and regenerating the acid catalyst. libretexts.org

The regioselectivity of this addition follows Markovnikov's rule, which states that the hydroxyl group adds to the more substituted carbon of the double bond, a consequence of the formation of the more stable carbocation intermediate. masterorganicchemistry.com However, a significant characteristic of reactions proceeding through carbocation intermediates is the possibility of molecular rearrangements. chemistrysteps.com If a hydride or alkyl shift can lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one), this rearrangement will often occur before the nucleophilic attack by water, leading to the formation of a constitutional isomer of the expected product. masterorganicchemistry.com

Advanced Structural Characterization and Intermolecular Interactions

Spectroscopic Probes for Molecular Conformation and Dynamics

Spectroscopy offers a powerful lens through which the conformational landscape and dynamic processes of hydroxydimethylbenzenesulfonic acid can be explored. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its structure and behavior in different states can be elucidated.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a highly effective tool for probing the molecular vibrations of this compound. americanpharmaceuticalreview.comyoutube.com These vibrations are sensitive to the molecule's conformation and its involvement in intermolecular interactions, particularly hydrogen bonding. nih.gov

In the solid state, the IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups: the hydroxyl (-OH), sulfonate (-SO₃H), and methyl (-CH₃) groups, as well as the vibrations of the benzene (B151609) ring. The positions and shapes of the O-H and S-O stretching bands are particularly informative about the strength and nature of hydrogen bonds. nih.gov Broadening and shifts to lower frequencies of the O-H stretching band, for instance, are indicative of strong hydrogen bonding interactions.

Interactive Data Table: Representative Vibrational Frequencies for Functional Groups Involved in Hydrogen Bonding

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observations Related to Hydrogen Bonding |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broadening and shift to lower frequency upon H-bonding |

| Sulfonic Acid (-SO₃H) | S=O Stretch | 1150 - 1250 | Shift in frequency and intensity changes upon H-bonding |

| Sulfonic Acid (-SO₃H) | S-O Stretch | 1030 - 1070 | Sensitive to the local environment and H-bond participation |

| Benzene Ring | C-H Stretch | 3000 - 3100 | Generally less affected by H-bonding than O-H |

| Benzene Ring | Ring Vibrations | 1400 - 1600 | Can be influenced by crystal packing and intermolecular forces |

This table provides typical ranges. Actual frequencies for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of this compound in solution. humic-substances.orgnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The chemical shifts of the protons in the hydroxyl and sulfonic acid groups are particularly sensitive to the solvent and the extent of hydrogen bonding. In different solvents, the degree of ionization and intermolecular hydrogen bonding can change, leading to observable shifts in the NMR spectrum. Dynamic processes such as proton exchange between the sulfonic acid group, the hydroxyl group, and the solvent can also be studied using variable temperature NMR experiments. nih.gov The rate of this exchange can provide insights into the acidity of the functional groups and the stability of the hydrogen-bonded complexes.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Factors Influencing Shift |

| Aromatic Protons | 6.5 - 8.5 | Substitution pattern, electronic effects of -OH and -SO₃H |

| Hydroxyl Proton (-OH) | 4.0 - 8.0 (variable) | Solvent, concentration, temperature, hydrogen bonding |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Shielding/deshielding effects of the aromatic ring |

| Sulfonic Acid Proton (-SO₃H) | 10.0 - 13.0 (variable) | Solvent, concentration, degree of ionization |

These are estimated ranges and can vary significantly based on experimental conditions.

Supramolecular Chemistry and Crystal Engineering Involving this compound

The principles of supramolecular chemistry and crystal engineering guide the rational design and synthesis of solid-state structures with desired properties. For this compound, its ability to form robust hydrogen bonds makes it an interesting building block for constructing complex molecular assemblies.

In the solid state, this compound is expected to form extensive hydrogen bonding networks. researchgate.net The sulfonic acid group is a strong hydrogen bond donor, while the sulfonate oxygens and the hydroxyl group can act as both donors and acceptors. This versatility allows for the formation of a variety of hydrogen bonding motifs, such as dimers, chains, and sheets. youtube.com

The ability of this compound to form strong hydrogen bonds makes it a candidate for co-crystal formation. nih.govyoutube.com Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. youtube.com By selecting appropriate co-formers with complementary hydrogen bonding sites (e.g., molecules with basic nitrogen atoms or other hydrogen bond acceptors), it is possible to create new crystalline materials with potentially modified physical properties, such as solubility and melting point. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a possibility for this compound. nih.gov Different polymorphs would arise from different arrangements of the molecules in the crystal lattice, leading to variations in the hydrogen bonding network and, consequently, different physical properties. The conditions of crystallization, such as the solvent and temperature, can influence which polymorph is obtained.

The nature and strength of the intermolecular interactions, particularly hydrogen bonding, within the crystalline structure of this compound have a direct impact on its macroscopic material properties. nih.gov Stronger and more extensive hydrogen bonding networks generally lead to higher melting points, greater thermal stability, and lower solubility in non-polar solvents.

The arrangement of molecules in the crystal lattice can also influence the reactivity of the solid. For example, the accessibility of the acidic proton of the sulfonic acid group can be affected by its involvement in hydrogen bonding. In some cases, specific crystal packing might pre-organize molecules in a way that facilitates or hinders a particular solid-state reaction. The study of these structure-property relationships is a fundamental aspect of materials science and crystal engineering.

Computational and Theoretical Chemistry of Hydroxydimethylbenzenesulfonic Acid

Electronic Structure Calculations and Quantum Mechanical Characterization

Electronic structure calculations form the foundation of our theoretical understanding of hydroxydimethylbenzenesulfonic acid. Using methods like Density Functional Theory (DFT), it is possible to model the molecule's quantum mechanical properties, providing a detailed picture of how electrons are distributed and how this distribution governs the molecule's chemical behavior. Such calculations are crucial for predicting reactivity, stability, and intermolecular interactions. For related molecules, such as 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), computational frameworks are vital for understanding properties like redox potential by calculating frontier energy levels. iu.edu

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). khanacademy.org The energies and spatial distributions of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For aromatic sulfonic acids, the positions of the hydroxyl, methyl, and sulfonic acid groups on the benzene (B151609) ring significantly influence the energies of these frontier orbitals. DFT calculations can precisely quantify these energies, allowing for predictions of how the molecule will interact with other chemical species. For instance, in related redox-active molecules, the HOMO and LUMO energy levels directly correlate with the compound's redox potential. iu.edu

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) Note: This table presents typical, illustrative values for a this compound isomer based on DFT calculations for similar aromatic compounds. Actual values will vary with the specific isomer and computational method.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.85 | Electron Donor (Nucleophilicity) |

| LUMO | -1.20 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 5.65 | Indicator of Chemical Stability |

The electron density distribution reveals where electrons are most likely to be found within the molecule, highlighting regions that are electron-rich or electron-poor. This distribution is fundamental to understanding the molecule's electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

To quantify local reactivity, reactivity indices derived from conceptual DFT, such as Fukui functions, are employed. The Fukui function identifies the areas in a molecule where the electron density is most affected by the addition or removal of an electron. njit.edu This allows for the precise prediction of the most reactive sites for:

Nucleophilic attack (f+) : Indicates sites most susceptible to attack by a nucleophile.

Electrophilic attack (f-) : Indicates sites most susceptible to attack by an electrophile.

Radical attack (f0) : Indicates sites most susceptible to attack by a radical.

For this compound, the Fukui functions would likely indicate that the oxygen atom of the hydroxyl group and specific carbons on the aromatic ring are susceptible to electrophilic attack, while the regions around the electron-withdrawing sulfonic acid group would be more susceptible to nucleophilic attack. These computational tools provide a more nuanced view of reactivity than simple resonance structures alone. njit.edu

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be used to interpret and assign the bands observed in experimental spectra.

The vibrational modes correspond to specific movements of atoms or functional groups within the molecule, such as the stretching of the O-H bond in the hydroxyl group, the symmetric and asymmetric stretches of the S=O bonds in the sulfonic acid group, and various vibrations of the benzene ring. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table shows representative calculated vibrational frequencies for this compound. These values are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3650 |

| Aromatic Ring | C-H Stretch | ~3100 |

| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2980 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | ~1350 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | ~1150 |

| Aromatic Ring | C-C Stretch | ~1400-1600 |

| Sulfonic Acid (-SO₃H) | C-S Stretch | ~700 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry allows for the exploration of potential chemical reactions at the molecular level. By modeling the reaction pathway, chemists can map the energy landscape connecting reactants, transition states, and products. This provides critical information about reaction feasibility, kinetics (activation energy), and the structure of transient intermediates.

Computational modeling is instrumental in elucidating catalytic mechanisms involving this compound, either as a reactant or as a catalyst itself. For example, the sulfonation of aromatic compounds is a reversible reaction often requiring an acid catalyst. youtube.com Theoretical models can clarify the role of the catalyst in stabilizing the transition state, such as the arenium ion (or sigma complex) intermediate formed during electrophilic aromatic substitution. dokumen.pub

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile reveals the activation energy barrier for each step, identifying the rate-determining step of the mechanism. For a molecule like this compound, which contains an acidic proton, computational studies can model its role as a proton donor in acid-catalyzed reactions.

Reactions are most often carried out in a solvent, which can have a significant impact on reaction dynamics and outcomes. This compound, being a polar and water-soluble compound, is particularly influenced by its solvation environment.

Computational models can account for solvation effects using either explicit or implicit methods.

Explicit Solvation Models : A number of solvent molecules (e.g., water) are included directly in the quantum mechanical calculation. This provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the sulfonic acid group and water molecules.

Implicit Solvation Models (Continuum Models) : The solvent is represented as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and the reaction energy profile.

Modeling solvation is crucial for accurately predicting reaction rates and equilibria in solution, as the solvent can stabilize or destabilize reactants, products, and transition states differently.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solvent, typically water, is dictated by the interplay of its constituent functional groups: the hydrophilic sulfonic acid and hydroxyl groups, and the hydrophobic dimethyl-substituted benzene ring. MD simulations of similar molecules help in understanding how these groups orchestrate the solvation process and mediate interactions with other molecules.

Solvent Effects:

The sulfonic acid group (-SO₃H) is a strong acid and is typically deprotonated in aqueous solution to form the sulfonate anion (-SO₃⁻). rsc.orgwikipedia.org This anion strongly interacts with water molecules through hydrogen bonding. MD simulations on related sulfonated molecules reveal the formation of a structured hydration shell around the sulfonate group. The oxygen atoms of the sulfonate act as hydrogen bond acceptors, while the polar nature of the S-O bonds also contributes to electrostatic interactions with water.

The hydroxyl group (-OH) is also capable of forming strong hydrogen bonds with water, acting as both a hydrogen bond donor and acceptor. The dimethyl groups, being nonpolar, exhibit hydrophobic behavior. Water molecules tend to form a cage-like structure around these groups, a phenomenon known as hydrophobic hydration, which is entropically unfavorable.

Intermolecular Interactions:

In solution, this compound molecules can interact with each other and with other solutes. These interactions are a combination of:

Electrostatic Interactions: The negatively charged sulfonate group can interact strongly with cations or the positive partial charges on other molecules.

Hydrogen Bonding: The sulfonic acid/sulfonate and hydroxyl groups are primary sites for hydrogen bonding. These can occur between two this compound molecules or with other hydrogen-bonding species in the solution. DFT calculations on similar systems show that hydrogen bonds involving sulfonate groups are significant. rsc.org

Hydrophobic Interactions: The dimethyl-benzene part of the molecule can associate with other hydrophobic molecules or the hydrophobic regions of other solutes to minimize contact with water.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic rings.

Research Findings from Analogous Systems:

Studies on alkyl benzene sulfonates, which are structurally similar, show that these molecules can form micelles in aqueous solution above a certain concentration. pku.edu.cn In these aggregates, the hydrophobic alkyl-benzene parts form the core, while the hydrophilic sulfonate heads are exposed to the water. It is plausible that this compound could exhibit similar self-assembly behavior, although the presence of the hydroxyl group might alter the critical micelle concentration and the geometry of the aggregates.

Computational studies on cysteine sulfonic acid have highlighted the strong propensity of the sulfonate group to form intramolecular and intermolecular hydrogen bonds. rsc.org These interactions are crucial in determining the conformational preferences of the molecule.

The table below summarizes the types of interactions expected for this compound based on data from analogous systems.

| Functional Group | Interacting Species | Type of Interaction | Significance |

| Sulfonate (-SO₃⁻) | Water, Cations, Polar molecules | Ion-dipole, Electrostatic, Hydrogen Bonding | Primary driver of solubility and interaction with polar environments. |

| Hydroxyl (-OH) | Water, Other H-bond donors/acceptors | Hydrogen Bonding | Contributes to hydrophilicity and specific intermolecular associations. |

| Dimethylbenzene | Nonpolar molecules, Water | Hydrophobic Interactions, van der Waals forces | Drives aggregation and interaction with nonpolar entities. |

| Benzene Ring | Other aromatic rings | π-π Stacking | Can lead to specific orientations in aggregates or at interfaces. |

The following table provides typical hydrogen bond distances and energies for interactions involving sulfonic acid groups, derived from computational studies on related molecules. These values provide an estimate of the strength of these interactions.

| Hydrogen Bond Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Reference System |

| -SO₃⁻ ••• H-OH | 1.6 - 1.8 | 5 - 10 | General Sulfonates |

| -OH ••• OH₂ | 1.7 - 1.9 | 4 - 8 | Alcohols/Phenols |

| -SO₃H ••• OH₂ | 1.5 - 1.7 | 8 - 15 | Sulfonic Acids |

It is important to note that the actual values for this compound would depend on the specific isomeric form and the local molecular environment. Molecular dynamics simulations, were they to be performed, would provide a more precise and dynamic picture of these interactions.

Applications in Advanced Chemical Processes and Materials Science

Role in Polymerization Reactions and Material Synthesis

The presence of both a sulfonic acid group and a hydroxyl group on an aromatic ring, along with methyl substituents, provides multiple functionalities that could be exploited in polymer science.

Theoretically, hydroxydimethylbenzenesulfonic acid could serve as a monomer in the synthesis of specialized polymers. The hydroxyl group allows for its incorporation into polyester (B1180765) or polyether backbones through condensation polymerization. The sulfonic acid group, being strongly acidic, can act as a built-in catalyst for certain polymerization reactions, such as esterification or etherification. However, no specific studies detailing the use of this compound as a primary monomer or a polymerization catalyst were identified in the available literature. The synthesis of sulfonated polymers typically involves the sulfonation of a pre-formed polymer or the polymerization of sulfonated monomers. For instance, sulfonated poly(phthalazinone ether ketone)s (SPPEKs) are synthesized via electrophilic substitution, introducing sulfonic acid groups onto the polymer backbone. nih.gov Similarly, sulfonated eugenol-allyleugenol copolymers have been prepared by sulfonating the copolymer with concentrated sulfuric acid. nih.gov

The incorporation of sulfonic acid groups is a well-established strategy for developing proton-conducting membranes for applications such as fuel cells. These groups facilitate the transport of protons through the membrane, a critical function in these electrochemical devices. nih.govnih.gov Sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyimides, have been extensively studied for this purpose. The introduction of sulfonic acid groups into a polymer matrix, such as in sulfonated poly(phthalazinone ether ketone), has been shown to enhance proton conductivity. nih.govresearchgate.net While this compound as a monomer could theoretically impart proton conductivity to a polymer, no specific research was found that details its use for this purpose or quantifies its effect on the proton conductivity of any specific polymer membrane. The performance of such membranes is typically evaluated based on their ion exchange capacity (IEC), water uptake, and proton conductivity.

Table 1: Illustrative Proton Conductivity of Various Sulfonated Polymers (General Examples)

| Polymer | Ion Exchange Capacity (mmol/g) | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) |

| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | 0.77 - 1.82 | Varies with IEC | Room Temperature | Not Specified |

| Sulfonated Eugenol-Allyleugenol Copolymer (SPEAE) | 0.356 | 1.83 × 10⁻⁵ | Not Specified | Not Specified |

| Poly(vinylphosphonic acid)-coated silica (B1680970) nanoparticles | Not Applicable | 1.3 × 10⁻² | 80 | 95 |

| Ni-BAND (a coordination polymer) | Not Applicable | 0.09 | Room Temperature | > 90 |

This table provides general examples of proton conductivity in different sulfonated materials and is not specific to polymers containing this compound, as no such data was found.

Integration into Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). cabidigitallibrary.org

In the context of AOPs, a compound like this compound is more likely to be a target pollutant rather than an active component of the process. Aromatic sulfonic acids are known to be persistent organic pollutants found in industrial wastewater. The degradation of such compounds via AOPs, such as Fenton, photo-Fenton, and photocatalytic processes, would involve the attack of hydroxyl radicals on the aromatic ring, leading to its hydroxylation and eventual ring-opening, ultimately mineralizing the compound to carbon dioxide, water, and sulfate (B86663) ions. researchgate.net There is no evidence in the reviewed literature to suggest that this compound is used to facilitate or enhance AOPs for the degradation of other pollutants. Fenton-like processes, for instance, rely on the catalytic action of iron ions to generate hydroxyl radicals from hydrogen peroxide. nih.gov

The optimization of AOPs for the degradation of any specific pollutant, including potentially this compound, would involve adjusting parameters such as pH, temperature, and the concentration of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺). The efficiency of photocatalytic degradation can be influenced by the type of photocatalyst (e.g., TiO₂), light intensity, and the presence of other substances in the water matrix. cabidigitallibrary.org No studies specifically detailing the optimization of AOPs for the degradation of this compound were found.

Use in Analytical Chemistry as a Specific Reagent (excluding basic identification)

Beyond its role as a potential analyte, the use of this compound as a specific reagent in advanced analytical techniques appears to be undocumented in the available literature. In theory, its properties could lend themselves to certain applications. For instance, as a sulfonic acid, it could be used as an ion-pairing agent in reversed-phase chromatography to improve the retention and separation of cationic analytes. thermofisher.comchromatographyonline.comtechnologynetworks.comwelch-us.com Ion-pair chromatography is a versatile technique for separating charged molecules. researchgate.net Furthermore, the hydroxyl group could potentially be used for derivatization reactions to enhance the detectability of other molecules, for example, by creating a chromophore or a fluorophore. nih.govnih.govresearchgate.netresearchgate.net However, there are no specific, documented examples of this compound being employed in these capacities as a specialized reagent.

Future Directions and Emerging Research Avenues for Hydroxydimethylbenzenesulfonic Acid

Development of Novel Stereoselective Synthetic Routes

The isomeric complexity of hydroxydimethylbenzenesulfonic acid presents both challenges and opportunities. Current industrial synthesis via sulfonation of xylene yields a mixture of isomers, which is sufficient for its primary use as a hydrotrope. However, accessing specific isomers in high purity could unlock novel properties and applications. Future research is anticipated to focus on developing stereoselective synthetic methods that offer precise control over the regioselectivity of the sulfonation reaction.

One promising approach involves the use of shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs). These materials possess well-defined pore structures that can selectively admit or bind xylene isomers in a specific orientation, thereby directing the sulfonation to a desired position on the aromatic ring. Research in this area would involve screening different catalyst frameworks and optimizing reaction conditions—such as temperature, pressure, and solvent—to maximize the yield of a single, targeted isomer.

Furthermore, advancements in organocatalysis could provide new routes for asymmetric sulfonation, a concept that remains largely unexplored for this class of compounds. The development of chiral catalysts that can induce stereoselectivity in the C-S bond formation would represent a significant breakthrough, potentially leading to the synthesis of non-racemic this compound derivatives with unique chiroptical properties for applications in asymmetric catalysis or as chiral resolving agents.

Exploration of this compound in Emerging Catalytic Domains

While benzenesulfonic acids are established as strong Brønsted acid catalysts, the specific catalytic potential of this compound isomers is an area ripe for investigation. Future research is expected to move beyond its current role and explore its utility in more complex and specialized catalytic systems.

Moreover, the amphiphilic nature of this compound, combining a hydrophilic sulfonic acid group with a hydrophobic dimethylphenyl group, makes it an intriguing candidate for phase-transfer catalysis and micellar catalysis. In these systems, the catalyst can facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase) by bringing them together at the interface or within micelles. Investigating the catalytic activity of different isomers in emulsion and micellar systems could lead to enhanced reaction rates and selectivities for a variety of organic transformations, including esterifications, hydrolyses, and condensation reactions.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For this compound, these computational tools offer a powerful means to accelerate the discovery of new applications and optimize existing processes.

Predictive models can be developed to correlate the molecular structure of different this compound isomers with their physicochemical properties, such as solubility, acidity, and catalytic activity. By training ML algorithms on existing experimental data, researchers can create models that accurately predict the properties of untested isomers or derivatives, thereby guiding synthetic efforts toward the most promising candidates. This data-driven approach can significantly reduce the time and resources required for empirical screening.

Furthermore, AI can be employed to optimize reaction conditions for both the synthesis and the catalytic application of this compound. Machine learning algorithms, particularly those based on design of experiments (DoE), can efficiently explore complex, multi-dimensional parameter spaces to identify the optimal conditions for maximizing yield, selectivity, or catalytic turnover. This could be applied to fine-tune sulfonation reactions or to enhance the performance of this compound in a given catalytic process. The integration of AI with automated reaction platforms could enable high-throughput screening and optimization, further accelerating the pace of discovery.

Sustainable Chemical Manufacturing Through Flow Chemistry and Electrochemical Methods

The principles of green chemistry are increasingly driving innovation in chemical manufacturing. For a high-volume chemical like this compound, the development of more sustainable production methods is a key priority. Future research will likely focus on the adoption of flow chemistry and electrochemical methods to create safer, more efficient, and environmentally benign manufacturing processes.

Flow chemistry, which involves conducting reactions in continuous-flow reactors rather than in traditional batch reactors, offers numerous advantages for sulfonation reactions. These include enhanced heat and mass transfer, improved safety due to the small reaction volumes, and the potential for higher yields and purities. The development of a continuous-flow process for the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process with a smaller environmental footprint.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing hydroxydimethylbenzenesulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of dimethylbenzene derivatives under controlled acidic conditions. Key parameters include:

- Temperature : Optimized between 80–120°C to avoid side reactions like over-sulfonation.

- Catalysts : Use of sulfuric acid or chlorosulfonic acid to enhance reaction efficiency .

- Purification : Recrystallization or column chromatography to isolate the product from unreacted starting materials.

- Data Consideration : Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) to track changes in sulfonic acid group protonation states.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns at pH 2–12.

- Stability Testing : Store solutions at controlled pH and temperature, then quantify degradation products via mass spectrometry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography to confirm functional group assignments.

- Computational Modeling : Use DFT calculations to predict vibrational frequencies and compare with experimental IR peaks.

- Reproducibility Checks : Standardize solvent systems and concentration ranges to minimize batch-to-batch variability .

Q. How should missing data in long-term toxicity studies of this compound be addressed?

- Methodological Answer :

- Multiple Imputation : Apply Rubin’s framework to handle missing toxicity endpoints (e.g., LD₅₀ values) by generating plausible values based on observed data .

- Sensitivity Analysis : Test assumptions about missingness mechanisms (e.g., MAR vs. MNAR) to validate imputation robustness.

Q. What design considerations are critical for systematic reviews on the environmental persistence of benzenesulfonic acid derivatives?

- Methodological Answer :

- Research Framework : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with HPLC-validated degradation rates).

- Meta-Analysis : Use random-effects models to account for heterogeneity in environmental conditions (e.g., soil pH, microbial activity) .

- Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors in field studies .

Comparative Analysis and Applications

Q. How do structural modifications in this compound influence its reactivity compared to analogs like dimethylbenzenesulfonate?

- Methodological Answer :

-

Functional Group Analysis : Compare sulfonic acid (-SO₃H) vs. sulfonate ester (-SO₃R) reactivity in nucleophilic substitution reactions.

-

Solubility Studies : Measure partition coefficients (log P) to assess hydrophilicity differences.

Compound Key Functional Groups Reactivity with NaOH Applications This compound -SO₃H, -CH₃ Rapid neutralization Catalysis, buffer systems Dimethylbenzenesulfonate -SO₃R (R = methyl) Ester hydrolysis Surfactant synthesis

Q. What advanced techniques validate the interaction of this compound with biological membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers.

- Molecular Dynamics Simulations : Model interactions with phospholipid headgroups (e.g., phosphatidylcholine).

- Fluorescence Quenching : Track membrane penetration using pyrene-labeled vesicles .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported pKa values for this compound?

- Methodological Answer :

- Standardized Calibration : Use universal buffers (e.g., citrate-phosphate) for potentiometric titrations.

- Ionic Strength Adjustments : Account for salt effects using the Davies equation.

- Inter-Lab Collaboration : Share raw titration curves via open-access platforms for cross-validation .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in high-temperature reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.